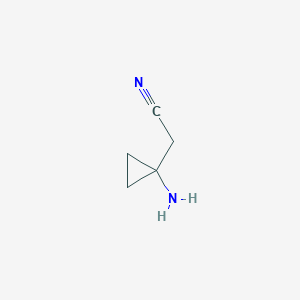
2,6-Dimethoxy-5-methylpyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-5-methylpyridine-3-carboxylic acid is an organic compound with the molecular formula C10H11NO4 . It belongs to the class of pyridine carboxylic acids and is primarily used in the development of new drugs and other pharmaceuticals.
Molecular Structure Analysis
The molecular weight of this compound is 197.19 . The InChI code for this compound is 1S/C9H11NO4/c1-5-4-6 (9 (11)12)8 (14-3)10-7 (5)13-2/h4H,1-3H3, (H,11,12) and the InChI Key is PWJGUOPAEQXEOZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Solvent Developments for Carboxylic Acids
The study by Sprakel and Schuur (2019) focuses on the advancements in solvent technologies for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams. This is crucial for producing bio-based plastics from organic acids. The paper discusses the use of new solvents like ionic liquids and improvements in traditional solvents for effective acid recovery, highlighting the economic and efficiency challenges in the process and proposing solvent-swing strategies for better outcomes (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids
Jarboe et al. (2013) review the impact of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, used in fermentative production. The study discusses how these acids, despite their potential as biorenewable chemicals, can inhibit microbial activity at lower concentrations, exploring the mechanisms and suggesting metabolic engineering strategies to improve microbial robustness (Jarboe et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
2,6-dimethoxy-5-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-5-4-6(9(11)12)8(14-3)10-7(5)13-2/h4H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJGUOPAEQXEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229427 |
Source


|
| Record name | 3-Pyridinecarboxylic acid, 2,6-dimethoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1879026-28-4 |
Source


|
| Record name | 3-Pyridinecarboxylic acid, 2,6-dimethoxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2,6-dimethoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














